N-{[2-(dicyclohexylphosphanyl)phenyl](2,4,6-triisopropylphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphine ligand. This compound is known for its role in enhancing the reactivity of palladium catalysis during cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphine group is introduced to the biphenyl structure through a series of reactions involving organometallic reagents.
Attachment of the sulfinamide group: The sulfinamide group is attached to the phosphine ligand through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of palladium catalysts and other reagents in a controlled environment is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in palladium-catalyzed reactions. The phosphine group coordinates with the palladium center, enhancing its reactivity and facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This coordination increases the efficiency of the catalytic cycle and improves the overall yield of the desired products.
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Uniqueness
N-{2-(dicyclohexylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which provides a balance of steric and electronic properties. This balance enhances its effectiveness as a ligand in palladium-catalyzed reactions, making it more efficient compared to other similar compounds.
Properties
Molecular Formula |
C39H62NOPS |
---|---|
Molecular Weight |
624.0 g/mol |
IUPAC Name |
N-[(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H62NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h17-18,23-29,31-32,38H,11-16,19-22H2,1-10H3 |
InChI Key |
HTDMULCYISBNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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